(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid
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Description
(Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C21H18N2O7S2 and its molecular weight is 474.5. The purity is usually 95%.
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Biological Activity
The compound (Z)-4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a derivative of thiazolidinone and has been synthesized for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of various aldehydes with thiazolidinones, followed by acylation to introduce the acetamido and hydroxybenzoic acid moieties. The presence of methoxy groups on the benzylidene enhances its lipophilicity and potentially its biological activity.
1. Antimicrobial Activity
Recent studies have shown that compounds related to thiazolidinones exhibit significant antimicrobial properties. For instance, derivatives containing the 4-oxo-2-thioxothiazolidin structure have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibited | |
Escherichia coli | Moderate inhibition | |
Enterococcus faecalis | Strong inhibition |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, particularly targeting enzymes involved in peptidoglycan biosynthesis.
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Thiazolidinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells.
These findings suggest that while the compound shows promise against certain cancer types, further optimization may be required to enhance its efficacy.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs).
These results indicate that the synthesized compounds are effective inhibitors of specific CA isoforms, which are implicated in various physiological processes and diseases.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several thiazolidinone derivatives, it was found that certain modifications to the benzylidene moiety significantly enhanced activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural variations in optimizing antimicrobial potency.
Case Study 2: Cytotoxicity Profile
A comparative analysis of different thiazolidinone derivatives revealed that those with additional functional groups exhibited increased cytotoxicity against MCF7 cells. This study underscores the potential for structural optimization in enhancing anticancer activity.
Properties
IUPAC Name |
4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)23(21(31)32-17)10-18(25)22-12-4-5-13(20(27)28)14(24)9-12/h3-9,24H,10H2,1-2H3,(H,22,25)(H,27,28)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJMXSOMJXFYBS-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.